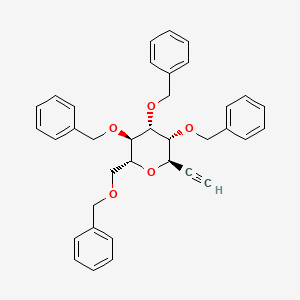
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. One possible route includes:
Bromination: Introduction of a bromine atom to the chromenone core.
Methoxylation: Addition of a methoxy group to the appropriate position on the chromenone ring.
Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions involving azide and nitrile precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the chromenone ring.
Reduction: Reduction reactions could modify the bromine or methoxy groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted chromenones.
科学的研究の応用
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
作用機序
The mechanism of action for 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, methoxy, and tetrazole groups could influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Bromo-2H-chromen-2-one: Lacks the methoxy and tetrazole groups.
7-Methoxy-2H-chromen-2-one: Lacks the bromine and tetrazole groups.
3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the bromine and methoxy groups.
Uniqueness
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of bromine, methoxy, and tetrazole functionalities, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H7BrN4O3 |
|---|---|
分子量 |
323.10 g/mol |
IUPAC名 |
6-bromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H7BrN4O3/c1-18-9-4-8-5(3-7(9)12)2-6(11(17)19-8)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16) |
InChIキー |
BPQNNRVXFAYIEC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)

![5-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13037887.png)

![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13037900.png)
![6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037901.png)





![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)


